1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(9H-fluoren-9-ylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorenylidene moiety, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring:
Coupling with Fluorenylidene and Carbohydrazide: The final steps involve coupling the oxadiazole and triazole intermediates with fluorenylidene and carbohydrazide under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorenylidene moiety can be reduced to fluorenyl.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The oxadiazole and triazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The fluorenylidene moiety can enhance the compound’s ability to intercalate with DNA, potentially leading to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are often studied for their antimicrobial and anti-inflammatory properties.
Fluorenylidene Compounds: These compounds are explored for their photophysical properties and potential use in organic electronics.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activities. The presence of the fluorenylidene moiety, in particular, distinguishes it from many other triazole and oxadiazole derivatives, providing unique electronic and steric properties.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from synthetic chemistry to medicinal research.
Properties
Molecular Formula |
C24H16N8O2 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-(fluoren-9-ylideneamino)-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C24H16N8O2/c25-22-23(30-34-29-22)32-21(14-8-2-1-3-9-14)20(27-31-32)24(33)28-26-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,(H2,25,29)(H,28,33) |
InChI Key |
YAHONSFOPFSVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.